Interiotherin A

anti-HIV dibenzocyclooctadiene lignan structure-activity relationship

Researchers studying C-6 ester SAR in dibenzocyclooctadiene lignans or developing QC methods for Schisandra/Kadsura botanicals face the risk of selecting biologically silent analogs. Interiotherin A (CAS 181701-06-4) resolves this as the sole active comparator. • Anti-HIV EC50 = 3.1 µg/mL, TI = 13.2 (vs. zero activity of interiotherin B & angeloylgomisin R) • Validated HPLC-PAD-MS analyte for lignan quantification; published total asymmetric synthesis available • Supplied at ≥98% purity; multiple packaging formats; ambient or blue-ice shipping

Molecular Formula C29H28O8
Molecular Weight 504.5 g/mol
Cat. No. B1259823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInteriotherin A
Synonymsinteriotherin A
Molecular FormulaC29H28O8
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3
InChIInChI=1S/C29H28O8/c1-15-10-18-11-20-25(35-13-33-20)27(31-3)22(18)23-19(12-21-26(28(23)32-4)36-14-34-21)24(16(15)2)37-29(30)17-8-6-5-7-9-17/h5-9,11-12,15-16,24H,10,13-14H2,1-4H3/t15-,16-,24+/m0/s1
InChIKeyMBGKPRSARHEFAG-CCHLGUQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Interiotherin A – Compound and Bioactivity Overview


Interiotherin A (CAS 181701-06-4) is a dibenzocyclooctadiene lignan originally isolated from Kadsura interior, featuring a benzoyl ester at C-6, two methylenedioxy groups, and two methoxy substituents on a cyclooctadiene-fused bis-benzodioxol scaffold [1]. It has been characterized as an anti-HIV agent that inhibits HIV replication in H9 lymphocytes and is classified as a metabolite and antiviral lignan [2].

HIV-1 replication inhibition studies in H9 lymphocyte assay context
Dibenzocyclooctadiene lignan SAR probe with C-6 benzoyl ester
Synthetic route available; supports stereochemical consistency review

Interiotherin A: Why Analogs Are Not Interchangeable


Within the dibenzocyclooctadiene lignan class, minor changes at the C-6 position — benzoyl ester (interiotherin A) versus free hydroxyl (interiotherin B) versus angeloyl ester (angeloylgomisin R) — produce an all-or-nothing switch in anti-HIV activity. Interiotherin A exhibits a measurable HIV EC50 of 3.1 µg/mL and a therapeutic index (TI) of 13.2, whereas its closest structural analogs interiotherin B and angeloylgomisin R show no quantifiable HIV suppression in the same assay [1]. Substituting one lignan for another without structural verification therefore carries a high risk of selecting a biologically silent compound.

Interiotherin A (C-6 benzoyl)
Interiotherin B (C-6 OH)
Angeloylgomisin R (C-6 angeloyl)
Measurable HIV-1 replication inhibition reported
HIV inhibition not quantifiable; reported as inactive
HIV inhibition not quantifiable; may lack activity
Benzoyl ester may contribute to activity profile
Hydroxyl group may shift activity profile
Angeloyl ester may not support HIV inhibition

Interiotherin A – Quantitative Evidence vs. Closest Analogs


Anti-HIV Activity: Active vs. Inactive Lignan Analogs

In a head-to-head comparison within a single study, interiotherin A (compound 1) inhibited HIV-1 replication in H9 lymphocytes with an EC50 of 3.1 µg/mL and a therapeutic index (TI) of 13.2 (IC50 41 µg/mL). By contrast, interiotherin B (2) and angeloylgomisin R (3) showed no quantifiable EC50 (reported as 'no' and TI 'suppression'), while schisantherin D (4) was more potent with EC50 0.5 µg/mL and TI 50.6 [1]. This demonstrates that the benzoyl ester at C-6 is a critical pharmacophoric element for activity.

HIV-1 Replication Inhibition
Head-to-head
EC50 3.1 µg/mL, TI 13.2 (Interiotherin A)
Not quantifiable: interiotherin B, angeloylgomisin R
Supports C-6 ester SAR in HIV replication inhibition studies
H9 lymphocyte assay; single-study context
anti-HIV dibenzocyclooctadiene lignan structure-activity relationship HIV replication inhibition H9 lymphocyte assay

EBV-EA Antitumor-Promotion Activity: Low-Potency Benchmark

In a panel of 14 dibenzocyclooctadiene neolignans screened for inhibition of TPA-induced EBV-EA activation in Raji cells, interiotherin A (compound 10) exhibited 18.3% inhibition at 1000 mol ratio/TPA with 60% cell viability. The most potent compounds, neokadsuranin (5) and schisandrin C (9), showed 4.7% and 2.6% inhibition at the same concentration, respectively [1]. Interiotherin A thus occupies a distinct, low-activity position in the rank order of this chemoprevention panel.

EBV-EA Inhibition Rank
Head-to-head
18.3% inhibition (Interiotherin A)
4.7% (neokadsuranin), 2.6% (schisandrin C)
Low-activity benchmark for EBV-EA screening assay calibration
1000 mol ratio/TPA; Raji cell model
antitumor promotion EBV-EA activation chemoprevention Raji cells lignan

Asymmetric Total Synthesis for Reliable Procurement

A total asymmetric synthesis of interiotherin A has been reported, employing an atropdiastereoselective copper-promoted biaryl coupling followed by a diastereoselective hydroboration/Suzuki-Miyaura coupling, establishing the absolute stereochemistry as (5R,6S,7S,13aS) [1]. The same synthetic platform was extended to angeloylgomisin R, gomisin O, and gomisin E, demonstrating its generality [2]. This synthetic accessibility reduces reliance on natural product isolation, which can be subject to seasonal and geographic variability in Kadsura interior.

Total Asymmetric Synthesis
Method context
Atropdiastereoselective biaryl coupling; stereochemistry (5R,6S,7S,13aS) confirmed
Supports synthetic procurement with stereochemical consistency review
Published route; applicable to multiple lignans
total synthesis asymmetric synthesis dibenzocyclooctadiene lignan chemical procurement

Analytical Identity Verification by UV and HPLC-MS

Interiotherin A displays characteristic UV absorption maxima at 222 nm (log ε 4.84), 255 nm (4.10), and 278 nm (3.79) [1]. Its melting point is 153–154 °C [2]. Additionally, interiotherin A has been incorporated into an HPLC-PAD-MS method that simultaneously quantifies 12 lignans in Schisandra sphenanthera fruit, confirming its detectability and resolution from co-occurring lignans in complex matrices [3]. These parameters collectively support identity confirmation and purity evaluation upon receipt.

Analytical Characterization
Method context
UV λmax 222, 255, 278 nm; mp 153–154 °C; HPLC-PAD-MS retention data available
Supports identity confirmation using standard analytical methods
Parameters from published lignan profiling method
quality control analytical characterization HPLC-PAD-MS lignan identification UV spectroscopy

Interiotherin A – Research and Procurement Applications


C-6 Ester SAR Profiling for Antiviral Target Engagement

Interiotherin A serves as an essential reference point in SAR studies probing the role of the C-6 ester group in anti-HIV activity. With its benzoyl ester, interiotherin A produces a measurable EC50 of 3.1 µg/mL and TI of 13.2, whereas the C-6 hydroxyl analog (interiotherin B) and C-6 angeloyl analog (angeloylgomisin R) are completely inactive [4]. This sharp structure-activity cliff makes interiotherin A indispensable as the active comparator when synthesizing or screening new C-6 ester variants.

Calibration Standard for EBV-EA Screening Assays

In EBV-EA activation inhibition assays, interiotherin A exhibits a defined low potency (18.3% inhibition at 1000 mol ratio/TPA) [4]. This low but reproducible activity makes it suitable as a negative-end calibration standard, ensuring that assay windows reliably discriminate between weakly active and highly potent chemopreventive lignans such as neokadsuranin (4.7% inhibition) and schisandrin C (2.6% inhibition).

HPLC-MS Method for Lignan Quantification in Botanicals

Interiotherin A is a validated analyte in a published HPLC-PAD-MS method for simultaneous quantification of 12 lignans in Schisandra sphenanthera [4]. Laboratories developing pharmacopoeial or QC methods for Kadsura and Schisandra botanicals can use interiotherin A as a reference standard for retention time alignment, mass calibration, and linearity verification in lignan profiling workflows.

Atropdiastereoselective Biaryl Coupling Methodology Development

The total asymmetric synthesis of interiotherin A, which relies on an atropdiastereoselective copper-promoted biaryl coupling as the key stereochemistry-setting step, has been published [4]. Synthetic chemistry groups can use interiotherin A as a target molecule to benchmark new biaryl coupling methodologies, evaluate stereochemical fidelity, or develop scalable routes to dibenzocyclooctadiene libraries.

Application
Selection Property
Validation Focus
C-6 ester SAR in HIV replication models
Measurable HIV-1 replication inhibition context
SAR interpretation of C-6 ester modifications
EBV-EA activation inhibition assay calibration
Low-activity benchmark response (reported % inhibition)
Assay sensitivity and dynamic range verification
HPLC-MS lignan profiling in botanicals
Characterized UV and HPLC retention identity
Method transfer and identity confirmation in complex matrices
Atropdiastereoselective biaryl coupling method development
Published asymmetric synthetic route with defined stereochemistry
Stereochemical fidelity benchmarking in new synthetic methods
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